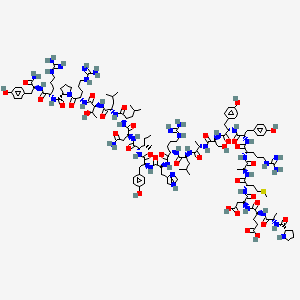

(Leu31,pro34)-neuropeptide Y (13-36) (human, rat)

説明

(Leu31,pro34)-neuropeptide Y (13-36) (human, rat) is a modified fragment of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. This specific fragment, which includes leucine at position 31 and proline at position 34, is known for its role in various physiological processes, including regulation of energy balance, memory, and anxiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Leu31,pro34)-neuropeptide Y (13-36) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of (Leu31,pro34)-neuropeptide Y (13-36) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of advanced technologies like microwave-assisted peptide synthesis can enhance reaction rates and efficiency.

化学反応の分析

Types of Reactions

(Leu31,pro34)-neuropeptide Y (13-36) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Mutant peptides with altered amino acid sequences.

科学的研究の応用

(Leu31,pro34)-neuropeptide Y (13-36) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in neurobiological processes, including neurotransmission and receptor binding.

Medicine: Explored for potential therapeutic applications in treating anxiety, obesity, and other neurological disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

The mechanism of action of (Leu31,pro34)-neuropeptide Y (13-36) involves its interaction with specific neuropeptide Y receptors, particularly Y2 and Y5 receptors. Upon binding to these receptors, the peptide modulates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These interactions result in various physiological effects, such as reduced anxiety and altered energy homeostasis.

類似化合物との比較

Similar Compounds

Neuropeptide Y (full-length): The unmodified 36-amino acid peptide with broader physiological effects.

Peptide YY: A related peptide with similar receptor binding properties but distinct physiological roles.

Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with unique functions in the digestive system.

Uniqueness

(Leu31,pro34)-neuropeptide Y (13-36) is unique due to its specific modifications at positions 31 and 34, which confer distinct receptor binding affinities and physiological effects. These modifications make it a valuable tool for studying the structure-activity relationships of neuropeptide Y and its receptors.

生物活性

(Leu31,Pro34)-neuropeptide Y (NPY) is a significant analog of the neuropeptide Y family, known for its high affinity towards the Y1 receptor subtype. This compound has garnered attention for its biological activity, particularly in the context of neurophysiology, cardiovascular regulation, and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including data tables and relevant research findings.

Overview of Neuropeptide Y

Neuropeptide Y is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, stress response, and cardiovascular functions. It interacts with several receptor subtypes: Y1, Y2, Y4, and Y5. The analog (Leu31,Pro34)-NPY specifically acts as a potent agonist at the Y1 receptor, exhibiting a Ki value of 0.39 nM, indicating its high binding affinity .

Receptor Binding and Selectivity

(Leu31,Pro34)-NPY selectively binds to the Y1 receptor and does not exhibit significant binding to the Y2 receptor. This selectivity is crucial for delineating the physiological roles of NPY in various tissues. In vitro studies have shown that this analog can displace radiolabeled NPY from human neuroblastoma cell lines and rat PC-12 cells that express Y1 receptors .

Physiological Effects

The physiological implications of (Leu31,Pro34)-NPY include:

- Increased Blood Pressure : In anesthetized rats, (Leu31,Pro34)-NPY has been shown to be more potent than native NPY in elevating blood pressure .

- Feeding Behavior : Central administration of this analog stimulates feeding behavior in rats, similar to NPY itself .

- Calcium Mobilization : Binding of (Leu31,Pro34)-NPY to Y1 receptors leads to a transient increase in cytoplasmic free calcium concentrations in cells expressing these receptors .

Receptor Binding Affinity

| Receptor Type | Compound | Binding Affinity (Ki) |

|---|---|---|

| Y1 | (Leu31,Pro34)-NPY | 0.39 nM |

| Y2 | PYY | Comparable |

| NPY | Comparable |

Physiological Responses

| Response Type | Effect | Reference |

|---|---|---|

| Blood Pressure | Increased | |

| Feeding Behavior | Stimulated | |

| Calcium Concentration | Increased |

Case Studies

- Cardiovascular Studies : Research has demonstrated that (Leu31,Pro34)-NPY significantly increases blood pressure in anesthetized rat models. This effect was attributed to its selective action on the Y1 receptor .

- Neuroblastoma Cell Line Studies : In vitro experiments revealed that (Leu31,Pro34)-NPY effectively displaces radiolabeled NPY from human neuroblastoma cells that express Y1 receptors but not from those expressing Y2 receptors. This specificity underscores its potential utility in cancer research and therapeutic targeting .

- Feeding Behavior Analysis : Studies involving central administration of (Leu31,Pro34)-NPY have shown its effectiveness in stimulating appetite in rodent models. This aligns with NPY's known role in feeding regulation and suggests potential applications in treating eating disorders .

特性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C134H206N40O35S/c1-14-69(8)105(128(207)170-98(61-102(135)181)122(201)163-92(54-67(4)5)118(197)164-93(55-68(6)7)124(203)173-106(73(12)176)129(208)160-89(25-19-50-150-134(143)144)130(209)174-51-20-26-101(174)127(206)159-86(24-18-49-149-133(141)142)113(192)161-90(107(136)186)56-74-27-35-79(177)36-28-74)172-125(204)96(59-77-33-41-82(180)42-34-77)167-121(200)97(60-78-63-145-65-151-78)168-115(194)85(23-17-48-148-132(139)140)157-117(196)91(53-66(2)3)162-110(189)72(11)154-126(205)100(64-175)171-120(199)95(58-76-31-39-81(179)40-32-76)166-119(198)94(57-75-29-37-80(178)38-30-75)165-114(193)84(22-16-47-147-131(137)138)155-108(187)71(10)153-112(191)88(45-52-210-13)158-123(202)99(62-104(184)185)169-116(195)87(43-44-103(182)183)156-109(188)70(9)152-111(190)83-21-15-46-146-83/h27-42,63,65-73,83-101,105-106,146,175-180H,14-26,43-62,64H2,1-13H3,(H2,135,181)(H2,136,186)(H,145,151)(H,152,190)(H,153,191)(H,154,205)(H,155,187)(H,156,188)(H,157,196)(H,158,202)(H,159,206)(H,160,208)(H,161,192)(H,162,189)(H,163,201)(H,164,197)(H,165,193)(H,166,198)(H,167,200)(H,168,194)(H,169,195)(H,170,207)(H,171,199)(H,172,204)(H,173,203)(H,182,183)(H,184,185)(H4,137,138,147)(H4,139,140,148)(H4,141,142,149)(H4,143,144,150)/t69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,105-,106-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSAEBCJFQIEJR-VYPRQJJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C134H206N40O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2969.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。